4-((Hydroxyanilino)(phenyl)methyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
Overview
Description
Synthesis Analysis
Scientific Research Applications
Crystal Structure and Binding Abilities
- The compound has been studied for its crystal structure and binding abilities, particularly with copper(II) ions. It demonstrates unique coordinating groups, engaging primarily with oxygen atoms despite the presence of nitrogen donor centers (Cerchiaro et al., 2006).
Antimicrobial Activity
- Derivatives of this compound have shown significant antimicrobial activity against various microbial strains, including S. aureus, E. coli, and C. albicans (Abdelrahman et al., 2020).
Reactions with Amines and Phenols
- It has been explored in reactions with different amines and phenols, leading to various substituted pyrazolones. These reactions are significant for creating diverse chemical structures for further study and application (Metwally et al., 1989).
Tautomeric Structures
- The tautomeric structures of compounds related to this pyrazolone have been studied, revealing insights into their stability and structural behavior in different environments (Holzer et al., 2003).
Antihyperglycemic Agents
- Some derivatives have been identified as potent antihyperglycemic agents, offering new avenues for diabetes treatment research (Kees et al., 1996).
Schiff Base Ligands
- The compound has been used in the synthesis of Schiff base ligands, which have applications in coordination chemistry and as potential catalysts in various reactions (Hayvalı et al., 2010).
Actinide and Lanthanide Complexation
- Studies include its use in the complexation of actinides and lanthanides, demonstrating its potential in nuclear chemistry and material science (Smith et al., 1989).
Green Chemistry Applications
- The compound is also involved in green chemistry applications, highlighting its role in environmentally friendly chemical processes (Mosaddegh et al., 2010).
Mechanism of Action
The precise mechanism of action for Compound X depends on its intended use. If it exhibits antimalarial activity (as seen in some related compounds), it likely interacts with specific targets within the parasite. Computational studies suggest that Compound X binds to heme through a unique mode, contributing to its antiplasmodial activity .
Properties
IUPAC Name |
4-[(N-hydroxyanilino)-phenylmethyl]-5-methyl-2-phenyl-4H-pyrazol-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2/c1-17-21(23(27)25(24-17)19-13-7-3-8-14-19)22(18-11-5-2-6-12-18)26(28)20-15-9-4-10-16-20/h2-16,21-22,28H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMYXDXWQAYIBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1C(C2=CC=CC=C2)N(C3=CC=CC=C3)O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.